molecular formula C14H17N5O2 B2878019 N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}oxolane-3-carboxamide CAS No. 2034234-41-6

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}oxolane-3-carboxamide

Cat. No.: B2878019
CAS No.: 2034234-41-6
M. Wt: 287.323
InChI Key: XGVPCMUYULEDHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}oxolane-3-carboxamide is a synthetic heterocyclic compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates both a pyrazine and an imidazole ring, two motifs known for their versatile biological activities and ability to participate in key molecular interactions, such as hydrogen bonding . Pyrazine derivatives, in particular, have been extensively studied and have demonstrated notable biological activities, including antimicrobial effects and promising cytotoxicity against cancer cell lines such as A549 (lung cancer) . The molecular architecture of this compound, which links these heterocyclic systems via an ethylcarboxamide spacer to an oxolane (tetrahydrofuran) group, suggests potential for investigation as a scaffold in the development of novel pharmacological agents. Researchers can leverage this compound as a key intermediate or building block for synthesizing more complex molecules, or as a candidate for high-throughput screening against various biological targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c20-14(11-1-8-21-10-11)18-5-7-19-6-4-17-13(19)12-9-15-2-3-16-12/h2-4,6,9,11H,1,5,7-8,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVPCMUYULEDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}oxolane-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the condensation of pyrazin-2-amine with an appropriate carboxylic acid derivative, followed by cyclization and functional group modifications. For instance, the reaction of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of titanium tetrachloride can yield an intermediate, which can then undergo further reactions to form the desired compound .

Chemical Reactions Analysis

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}oxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The presence of nitrogen atoms allows for nucleophilic substitution reactions, where halogenated derivatives can be replaced by other nucleophiles.

    Coupling Reactions: Suzuki cross-coupling reactions can be used to introduce various aryl or heteroaryl groups.

Scientific Research Applications

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}oxolane-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}oxolane-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the pyrazine and imidazole rings allows for hydrogen bonding and π-π stacking interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on unrelated compounds (e.g., pyrazoline derivatives and benzamide analogs), but structural parallels can be inferred to hypothesize comparative properties. Below is a data-driven analysis based on analogous frameworks:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Functional Groups Reported Activity References
N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}oxolane-3-carboxamide Pyrazine-imidazole-ethyl-oxolane Pyrazine, imidazole, carboxamide Hypothesized kinase inhibition* N/A
Compound 2o (from ) Pyrazoline-phenyl-carboxamide Pyrazoline, methoxy, hydrazine Aminopeptidase N (APN) inhibition
Compound 2g (from ) Benzamide-hexyl-imidazole Imidazole, benzamide, amino acid No activity reported

Key Observations :

Bioactivity : Compound 2o (pyrazoline-based) inhibits APN, a metalloprotease linked to cancer metastasis . While the target compound shares an imidazole moiety, its pyrazine ring and oxolane group may alter target specificity (e.g., toward kinases or other metalloproteases).

Synthesis Complexity : Compound 2g () involves multi-step synthesis with imidazole coupling, similar to the target compound’s likely preparation. However, the oxolane carboxamide in the target introduces stereochemical challenges absent in 2g .

Biological Activity

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}oxolane-3-carboxamide (CAS Number: 2097892-02-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C18H15N7O2
  • Molecular Weight : 361.36 g/mol
  • SMILES Notation : O=C(c1noc(c1)c1cccnc1)NCCn1ccnc1c1cnccn1

Research indicates that compounds similar to this compound exhibit various biological activities through several mechanisms:

  • Inhibition of ROS Production : Studies have shown that derivatives can block reactive oxygen species (ROS) production, which is crucial in preventing oxidative stress-related cellular damage .
  • Platelet Aggregation Inhibition : The compound has demonstrated the ability to inhibit platelet aggregation, a key factor in thrombosis and cardiovascular diseases. This effect is linked to the modulation of p38MAPK phosphorylation pathways .
  • Anti-Angiogenic Properties : The compound may also inhibit angiogenesis by affecting signaling pathways such as PI3K and p38MAPK in vascular endothelial cells, which is vital for tumor growth and metastasis .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Substituents on the Pyrazole Ring : The position and type of substituents on the pyrazole or imidazo-pyrazole scaffold significantly affect their biological potency. For instance, compounds with carboxyethyl groups at specific positions have shown enhanced activity against p38MAPK and ERK phosphorylation .
  • Flexibility of the Molecule : The loss of flexibility in certain derivatives correlates with increased potency, suggesting that rigid structures may enhance binding affinity to target proteins .

Study 1: Inhibition of Platelet Aggregation

A study was conducted to evaluate the inhibitory effects of various synthesized pyrazole derivatives on human platelet aggregation. The results indicated that compounds with IC50 values less than 100 µM were effective in inhibiting aggregation and ROS production, highlighting their potential as therapeutic agents in cardiovascular diseases .

CompoundIC50 (Platelet Aggregation)IC50 (ROS Production)Mechanism
1a<100 µM<70 µMp38MAPK Inhibition
5a105 µM70 µMSelective ROS Inhibition

Study 2: Anti-Cancer Activity

Another investigation focused on the anti-cancer properties of imidazo-pyrazine derivatives, which included this compound. These compounds were found to enhance the immune response in cancer models by inhibiting ENPP1, a negative regulator of the cGAS-STING pathway, thus promoting tumor growth inhibition when combined with immunotherapy agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.